(5E)-5-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxy group, and a propan-2-yloxy group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of the Methoxy and Propan-2-yloxy Groups:
Formation of the Methylidene Group: The final step involves the condensation of the intermediate compound with an aldehyde to form the methylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy and propan-2-yloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound has shown potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new biochemical tools and probes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In industry, this compound can be used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (5E)-5-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Methoxy-Substituted Compounds: Compounds with methoxy groups attached to aromatic rings.
Propan-2-yloxy-Substituted Compounds: Compounds with propan-2-yloxy groups attached to aromatic rings.
Uniqueness
(5E)-5-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone ring, methoxy group, and propan-2-yloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-8(2)18-10-5-4-9(6-11(10)17-3)7-12-13(16)15-14(19)20-12/h4-8H,1-3H3,(H,15,16,19)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHFXYLPNPQFLQ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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